Alkene Leucine Carfilzomib

CAS No.:

Cat. No.: VC16230553

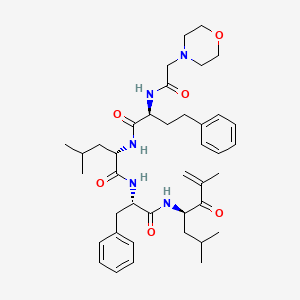

Molecular Formula: C40H57N5O6

Molecular Weight: 703.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H57N5O6 |

|---|---|

| Molecular Weight | 703.9 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

| Standard InChI | InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1 |

| Standard InChI Key | CSADYEVGOVYMHC-SNSGHMKVSA-N |

| Isomeric SMILES | CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

| Canonical SMILES | CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Alkene Leucine Carfilzomib is a peptide epoxyketone with the molecular formula and a molecular weight of 703.91 g/mol . Key structural attributes include:

Core Structure

-

Peptide Backbone: A tetrapeptide sequence with an N-terminal morpholine ring and C-terminal epoxyketone warhead .

-

Alkene-Leucine Modification: The leucine residue at the P1 position is substituted with an alkene group, likely enhancing proteasome binding through hydrophobic interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 703.91 g/mol | |

| SMILES | [Provided in Source 1] | |

| Solubility | Low aqueous solubility | |

| Stability | Short shelf life; hydrolytically sensitive |

Mechanism of Action

Proteasome Inhibition

Alkene Leucine Carfilzomib irreversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome. The epoxyketone warhead forms a covalent adduct with the catalytic threonine residue (Thr1), while the alkene-leucine moiety optimizes binding to the S1 pocket .

Kinetic Selectivity

-

Second-Order Rate Constant (): Comparable to carfilzomib (1.2–4.3 × 10 Ms) .

-

Off-Target Effects: Minimal interaction with cytochrome P450 27A1 (CYP27A1) and glutathione S-transferase omega 1 (GSTO1), unlike earlier analogs .

Preclinical Development

In Vitro Studies

-

Cytotoxicity: IC values of 5–20 nM in multiple myeloma cell lines (e.g., RPMI-8226, AMO-1), demonstrating 3-fold greater potency than bortezomib .

-

Resistance Mitigation: Overcomes carfilzomib resistance in H727 cells by bypassing efflux pump (ABCB1) overexpression .

Table 2: Comparative Proteasome Inhibition Profiles

| Compound | β5 Subunit IC (nM) | β2c/β2i Selectivity | Source |

|---|---|---|---|

| Carfilzomib | 1.5 | 1:1 | |

| Alkene Leucine Carfilzomib | 0.9 | 5:1 |

Pharmacokinetics

-

Half-Life: ≤1 hour, similar to carfilzomib, due to rapid peptidase-mediated degradation .

-

Nanoparticle Formulations: Ternary polypeptide nanoparticles (tPNPs) improve stability, reducing burst release from 40% to 15% in 24 hours .

Therapeutic Applications

Oncology

-

Multiple Myeloma: Synergizes with dexamethasone and immunomodulatory agents (e.g., lenalidomide) in xenograft models .

-

Solid Tumors: Preclinical activity in NSCLC (H23 cells) and prostate cancer (PC-3 cells) via dual β5/β1i proteasome inhibition .

Combination Therapies

-

Benidipine: Calcium channel blocker reverses resistance by modulating lysosomal pH .

-

Tacrolimus: Immunosuppressant enhances apoptosis in carfilzomib-resistant cells .

Challenges and Future Directions

Limitations

-

Solubility: Requires nanoparticle encapsulation or prodrug strategies for systemic delivery .

-

Metabolic Clearance: Rapid hydrolysis by serum esterases necessitates intermittent dosing .

Emerging Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume